molecular formula C16H19NO5 B6662704 2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid

2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid

Cat. No.: B6662704
M. Wt: 305.32 g/mol
InChI Key: YTUNLPJMQHTPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid is a complex organic compound featuring a 7-oxabicyclo[2.2.1]heptane structure. This bicyclic framework is notable for its rigidity and unique chemical properties, making it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the site of oxidation

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives of the original compound

Scientific Research Applications

2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Shares the bicyclic core but differs in functional groups, leading to different chemical properties and applications.

    7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride: Another derivative used in organic synthesis, particularly in the formation of amides and esters.

Uniqueness

2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid is unique due to its combination of a rigid bicyclic structure with a flexible phenoxyacetic acid moiety. This duality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-[3-[(7-oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-15(19)9-21-11-3-1-2-10(6-11)8-17-16(20)13-7-12-4-5-14(13)22-12/h1-3,6,12-14H,4-5,7-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUNLPJMQHTPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)NCC3=CC(=CC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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